5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
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Overview
Description
5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride: . This compound features an oxazole ring, a piperidine ring, and an azide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of amino acids or their derivatives to form the oxazole core. The azidopiperidine moiety can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with a piperidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high purity and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency. Continuous flow chemistry and other advanced techniques may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The oxazole ring can be oxidized to form different derivatives.
Reduction: : The azide group can be reduced to an amine, leading to the formation of new compounds.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for the reduction of azides.
Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidized oxazole derivatives.
Reduction: : Amines derived from the azide group.
Substitution: : Substituted piperidines with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand cellular processes.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. The azide group, for instance, can act as a bioorthogonal chemical reporter, allowing for specific labeling and tracking of biological molecules. The oxazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride: is unique due to its combination of functional groups and structural features. Similar compounds include:
Azidopiperidines: : Piperidine derivatives with azide groups.
Oxazole derivatives: : Compounds containing the oxazole ring.
Hydrochloride salts: : Various hydrochloride salts of organic acids.
These compounds share some similarities but differ in their specific structures and applications.
Properties
IUPAC Name |
5-[(3-azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3.ClH/c11-14-12-7-2-1-3-15(5-7)6-8-4-9(10(16)17)13-18-8;/h4,7H,1-3,5-6H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWYICTRLZVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=NO2)C(=O)O)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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